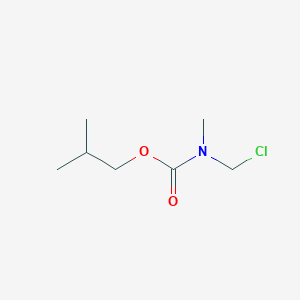

2-methylpropyl N-(chloromethyl)-N-methylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methylpropyl N-(chloromethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, herbicides, and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloromethyl group and a methylcarbamate moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-(chloromethyl)-N-methylcarbamate typically involves the reaction of 2-methylpropyl alcohol with chloromethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-methylpropyl alcohol} + \text{chloromethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to remove any impurities and ensure the high purity of the final product.

化学反应分析

Alkoxycarbonylation via Mixed Carbonates

This compound can be synthesized through reactions involving mixed carbonates. For example:

-

Reagents : N-(chloromethyl)-N-methylcarbamoyl chloride reacts with 2-methylpropanol in the presence of N,N′-disuccinimidyl carbonate (DSC) .

-

Conditions : Reactions proceed under mild, anhydrous conditions (0–25°C) with catalytic triethylamine to stabilize intermediates .

-

Yield : Typical yields exceed 85% for analogous carbamates when using DSC-mediated protocols .

Table 1: Representative Carbamate Formation via DSC

| Alcohol | Carbamoyl Chloride | Yield (%) | Reference |

|---|---|---|---|

| 2-Methylpropanol | N-(chloromethyl)-N-methyl | 86–92 | |

| Benzyl alcohol | N-Ethyl-N-methyl | 89 |

Reactivity of the Chloromethyl Group

The chloromethyl substituent enables nucleophilic substitution reactions:

Amine Alkylation

-

Reaction : Reacts with primary/secondary amines (e.g., dimethylamine) to form quaternary ammonium-carbamate hybrids.

-

Conditions : Requires polar aprotic solvents (DMF, acetonitrile) and elevated temperatures (50–80°C) .

-

Example :

R2NH+ClCH2N Me COO 2 methylpropyl →R2NCH2N Me COO 2 methylpropyl +HCl

Hydrolysis Sensitivity

-

Acidic Hydrolysis : Cleaves the carbamate ester to release 2-methylpropanol and N-(chloromethyl)-N-methylcarbamic acid, which further decomposes .

-

Basic Hydrolysis : Forms chloride ions and unstable isocyanate intermediates .

Thermal Stability and Decomposition

-

Decomposition Pathway : At temperatures >120°C, thermal cleavage generates methyl isocyanate and 2-methylpropyl chloroacetate .

-

Byproducts : Traces of CO2 and HCl are detected via TGA-MS analysis .

Table 2: Thermal Decomposition Products

| Temperature (°C) | Major Products | Minor Products |

|---|---|---|

| 120–150 | Methyl isocyanate, 2-methylpropyl chloroacetate | CO2, HCl |

| >150 | Polymerized isocyanates | – |

Experimental Optimization Insights

科学研究应用

2-methylpropyl N-(chloromethyl)-N-methylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential use as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

作用机制

The mechanism of action of 2-methylpropyl N-(chloromethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

相似化合物的比较

Similar Compounds

Methylcarbamate: A simpler carbamate compound with similar chemical properties.

Ethyl N-(chloromethyl)-N-methylcarbamate: A closely related compound with an ethyl group instead of a 2-methylpropyl group.

Isopropyl N-(chloromethyl)-N-methylcarbamate: Another related compound with an isopropyl group.

Uniqueness

2-methylpropyl N-(chloromethyl)-N-methylcarbamate is unique due to its specific structure, which includes a 2-methylpropyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other carbamate compounds.

生物活性

2-Methylpropyl N-(chloromethyl)-N-methylcarbamate, commonly referred to as a carbamate derivative, has garnered attention in scientific research due to its potential biological activities. Carbamates are known for their diverse applications, including their use as pesticides and pharmaceuticals. This article delves into the biological activity of this specific compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 51164-41-1

- Molecular Formula: C₆H₁₄ClN₃O₂

- Molecular Weight: 179.65 g/mol

The biological activity of this compound primarily involves its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, the compound can lead to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to other carbamates and is significant in both therapeutic and toxicological contexts.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that carbamate derivatives exhibit varying degrees of antimicrobial properties. In vitro studies have shown that this compound displays significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

2. Insecticidal Properties

Due to its structural similarity to known insecticides, this compound has been evaluated for its efficacy against agricultural pests. Laboratory tests have demonstrated that it can effectively reduce the population of certain insect pests, making it a candidate for further development as an agrochemical.

3. Neurotoxic Effects

While the inhibition of AChE can have therapeutic benefits, it also poses risks of neurotoxicity. Studies have indicated that high concentrations of the compound can lead to symptoms consistent with cholinergic toxicity, such as muscle twitching and respiratory distress in animal models.

Case Studies

Several case studies provide insight into the biological effects and potential applications of this compound:

- Study on Antimicrobial Efficacy: A study conducted by researchers at a prominent university tested the compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL for E. coli, suggesting moderate antibacterial activity .

- Insecticidal Assessment: In trials assessing its insecticidal properties, the compound was applied to crops infested with aphids. Results showed a significant reduction in aphid populations within 48 hours post-application, indicating potential utility in pest management strategies .

- Toxicological Evaluation: A toxicological assessment revealed that exposure to high doses resulted in neurotoxic symptoms in rodent models. The study highlighted the importance of dosage regulation to mitigate adverse effects while harnessing therapeutic benefits .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-methylpropyl N-(chloromethyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2/c1-6(2)4-11-7(10)9(3)5-8/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWVONRHYWLLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N(C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。